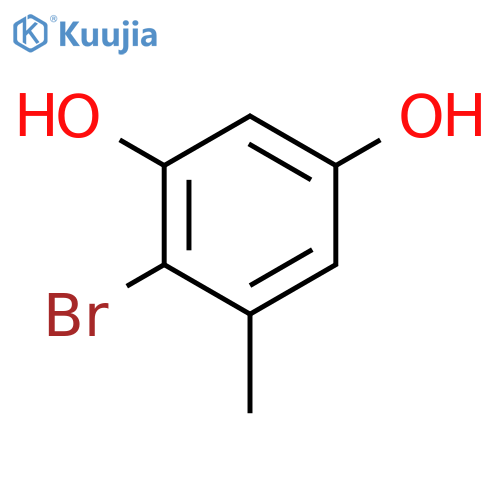

Cas no 3446-04-6 (4-bromo-5-methylbenzene-1,3-diol)

3446-04-6 structure

商品名:4-bromo-5-methylbenzene-1,3-diol

CAS番号:3446-04-6

MF:C7H7BrO2

メガワット:203.033281564713

MDL:MFCD00470231

CID:1462818

4-bromo-5-methylbenzene-1,3-diol 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-methylbenzene-1,3-diol

-

- MDL: MFCD00470231

- インチ: InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3

- InChIKey: GLJLCZSVSWEONA-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC(=C1)O)O)Br

計算された属性

- せいみつぶんしりょう: 201.96291

- どういたいしつりょう: 201.962942

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

じっけんとくせい

- 密度みつど: 1.709

- ふってん: 301.2°C at 760 mmHg

- フラッシュポイント: 135.9°C

- 屈折率: 1.635

- PSA: 40.46

4-bromo-5-methylbenzene-1,3-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B685458-250mg |

4-Bromo-5-methylbenzene-1,3-diol |

3446-04-6 | 250mg |

$ 242.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D764794-1g |

4-Bromo-5-methylresorcinol |

3446-04-6 | 95% | 1g |

$210 | 2024-06-06 | |

| Alichem | A019092264-1g |

4-Bromo-5-methylbenzene-1,3-diol |

3446-04-6 | 95% | 1g |

$505.44 | 2023-09-02 | |

| TRC | B685458-5g |

4-Bromo-5-methylbenzene-1,3-diol |

3446-04-6 | 5g |

$ 1872.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D764794-250mg |

4-Bromo-5-methylresorcinol |

3446-04-6 | 95% | 250mg |

$135 | 2024-06-06 | |

| Aaron | AR00CNQL-1g |

4-Bromo-5-methylresorcinol |

3446-04-6 | 95% | 1g |

$800.00 | 2025-01-24 | |

| A2B Chem LLC | AF89537-250mg |

4-Bromo-5-methylbenzene-1,3-diol |

3446-04-6 | 95% | 250mg |

$219.00 | 2024-04-20 | |

| Aaron | AR00CNQL-250mg |

4-Bromo-5-methylresorcinol |

3446-04-6 | 95% | 250mg |

$500.00 | 2025-01-24 | |

| Crysdot LLC | CD12081093-1g |

4-Bromo-5-methylbenzene-1,3-diol |

3446-04-6 | 97% | 1g |

$297 | 2024-07-24 | |

| eNovation Chemicals LLC | D764794-100mg |

4-Bromo-5-methylresorcinol |

3446-04-6 | 95% | 100mg |

$100 | 2024-06-06 |

4-bromo-5-methylbenzene-1,3-diol 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

3446-04-6 (4-bromo-5-methylbenzene-1,3-diol) 関連製品

- 125237-08-3(2-BroMo-3,5-diMethylphenol)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3446-04-6)4-bromo-5-methylbenzene-1,3-diol

清らかである:99%

はかる:5g

価格 ($):1369.0